molecular formula C14H19N5O3S B5552940 1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine

1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine

Cat. No.: B5552940
M. Wt: 337.40 g/mol
InChI Key: OZBHJQVKBYAODD-UHFFFAOYSA-N
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Description

1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine is a complex organic compound with the molecular formula C14H19N5O3S. It features a piperidine ring bonded to a phenylsulfonyl group, which is further substituted with an ethoxy group and a tetrazole ring.

Properties

IUPAC Name

1-[2-ethoxy-5-(tetrazol-1-yl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-2-22-13-7-6-12(19-11-15-16-17-19)10-14(13)23(20,21)18-8-4-3-5-9-18/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBHJQVKBYAODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a phenylsulfonyl chloride derivative in the presence of a base such as triethylamine. Finally, the ethoxy group is introduced via an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects. The sulfonyl group also plays a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine: is compared with other sulfonyl piperidine derivatives and tetrazole-containing compounds.

    1-{[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tetrazole and sulfonyl groups allows for versatile interactions with biological targets, making it a valuable compound for research and development .

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